molecular formula C20H23N5O2 B11502202 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-

1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-

Cat. No.: B11502202
M. Wt: 365.4 g/mol
InChI Key: FUFFRZIWSLOPHC-UHFFFAOYSA-N
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Description

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple alkyl and aryl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkyl or aryl derivatives .

Scientific Research Applications

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHYL-1,3-DIMETHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

8-ethyl-2,4-dimethyl-7-phenyl-6-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23N5O2/c1-5-12-24-15(13-10-8-7-9-11-13)14(6-2)25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-11H,5-6,12H2,1-4H3

InChI Key

FUFFRZIWSLOPHC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CC)C4=CC=CC=C4

Origin of Product

United States

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